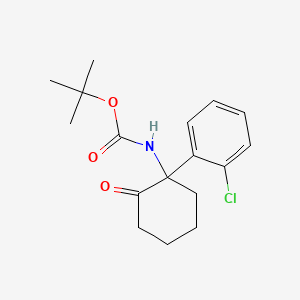

N-Boc norketamine

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZJVQFAJVIUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901339968 | |

| Record name | N-Boc Norketamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177263-88-4 | |

| Record name | N-Boc Norketamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc norketamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-Boc norketamine, a key synthetic intermediate and analytical reference standard in the field of arylcyclohexylamine chemistry. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound, formally known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate, is a derivative of norketamine where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection strategy is crucial in the synthesis of more complex molecules, such as hydroxynorketamine, by preventing unwanted side reactions involving the amine group.[2] this compound is classified as an arylcyclohexylamine and is primarily used for research and forensic applications.[3][4][5]

Chemical Identifiers:

-

Formal Name: N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester[3][6]

-

Systematic Name: tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate[1]

-

SMILES: O=C1CCCCC1(C2=C(Cl)C=CC=C2)NC(OC(C)(C)C)=O[3]

Physicochemical and Pharmacokinetic Properties

This compound is a crystalline solid at room temperature.[3][6] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 323.8 g/mol | [3] |

| Exact Mass | 323.128815 u | [7] |

| Appearance | Crystalline Solid | [3][6] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Boiling Point | 462.8 ± 45.0 °C at 760 mmHg | [7] |

| Flash Point | 233.7 ± 28.7 °C | [7] |

| LogP | 3.70 | [7] |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [7] |

| Index of Refraction | 1.548 | [7] |

| Solubility | DMF: 10 mg/mLDMSO: 1 mg/mLMethanol: 1 mg/mLDMF:PBS (pH 7.2) (1:7): 0.12 mg/mL | [3] |

| Storage Conditions | -20°C | [3][8] |

| Stability | ≥ 5 years | [3] |

Metabolic and Synthetic Pathways

This compound is not a metabolite itself but rather a synthetic derivative of norketamine. Norketamine is the primary N-demethylated metabolite of ketamine, a reaction catalyzed mainly by cytochrome P450 enzymes in the liver.[9] The Boc-protected form serves as a crucial intermediate in the stereospecific synthesis of other derivatives, most notably (2R,6R)- and (2S,6S)-hydroxynorketamine (HNK), which are being investigated for their antidepressant properties.[2][9]

Experimental Protocols

This protocol is adapted from methodologies described for the Boc-protection of norketamine as a step towards synthesizing hydroxynorketamine.[2]

Objective: To protect the primary amine of norketamine with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

(S)- or (R)-Norketamine

-

Di-tert-butyl-dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a solution of norketamine in toluene, add potassium carbonate.

-

Add di-tert-butyl-dicarbonate to the mixture.

-

Heat the reaction mixture to 80°C under an inert atmosphere.

-

Stir the mixture at this temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product using column chromatography if necessary.

This protocol outlines a general method for the analysis of this compound based on High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF).[1]

Objective: To identify and quantify this compound in a sample.

Instrumentation & Reagents:

-

HPLC System: Agilent 1260 Infinity or equivalent, with binary pump.

-

Mass Spectrometer: Agilent 6230B TOF or equivalent, with Dual AJS ESI source.

-

Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Sample Solvent: Methanol or a compatible solvent.

Procedure:

-

Sample Preparation: Dissolve the this compound reference standard or sample in the sample solvent to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 1 µL

-

Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and finally to 100% B over 5 min. Hold for 1 min before re-equilibrating at 5% B.

-

-

Mass Spectrometry Conditions (Positive Ion Scan Mode):

-

Ionization Source: Dual AJS ESI

-

Scan Range: m/z 82 to 1000 amu

-

Drying Gas (N₂): 6 L/min at 325 °C

-

Sheath Gas: 8 L/min at 325 °C

-

Nebulizer: 25 psig

-

Vcap: 4000 V

-

Fragmentor: 175 V

-

-

Data Analysis: Identify this compound by its retention time and the accurate mass of its protonated molecule [M+H]⁺. Quantify using a calibration curve if required.

References

- 1. policija.si [policija.si]

- 2. WO2017165878A1 - Crystal forms and methods of synthesis of (2r, 6r)-hydroxynorketamine and (2s, 6s)-hydroxynorketamine - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Drug Derivative Control | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [A crystalline solid] | LGC Standards [lgcstandards.com]

- 7. This compound | CAS#:2177263-88-4 | Chemsrc [chemsrc.com]

- 8. This compound - Labchem Catalog [catalog.labchem.com.my]

- 9. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for N-Boc Norketamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-Boc norketamine, an essential intermediate in the development of novel therapeutics derived from ketamine. This document details the chemical transformations, experimental protocols, and quantitative data to support research and development in this area.

Norketamine, the primary metabolite of ketamine, serves as a crucial starting material. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the primary amine of norketamine is a key step in preventing unwanted side reactions during subsequent chemical modifications. This guide will focus on the synthesis of norketamine followed by its protection as this compound.

I. Synthesis of Norketamine

The classical and widely adopted route to racemic norketamine proceeds through a sequence of bromination, amination, and rearrangement starting from 2-(2-chlorophenyl)cyclohexanone.[1][2] More recently, continuous-flow processes have been developed to enhance safety and efficiency.[1][2]

A common precursor for norketamine synthesis is 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933).[3][4][5] The synthesis of racemic norketamine can be achieved in high yield through a thermal rearrangement.[6]

Experimental Protocol: Synthesis of Racemic Norketamine

A modification of the original synthetic route for ketamine can be utilized.[6] Starting from the commercially available 2-(2-chlorophenyl)cyclohexanone, the synthesis involves the following key steps:

-

Bromination: The starting ketone is subjected to bromination to yield the corresponding α-bromo ketone.[7]

-

Imination: The α-bromo ketone undergoes condensation with concentrated ammonium (B1175870) hydroxide (B78521) to form an imine intermediate.[6][7]

-

Thermal Rearrangement: The imine intermediate is then subjected to a thermal rearrangement to yield racemic norketamine.[6][7] Microwave irradiation can be employed to facilitate this rearrangement.[6]

This process has been reported to provide racemic norketamine in a 44% overall yield from commercial materials on a gram scale without the need for chromatographic purification.[6]

II. N-Boc Protection of Norketamine

The protection of the primary amine of norketamine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding reaction.[6][8] This step is crucial for the synthesis of various norketamine derivatives, such as hydroxynorketamine.[6][8]

Experimental Protocol: N-tert-Butoxycarbonylation of Norketamine

The following is a general procedure for the N-Boc protection of amines, which can be adapted for norketamine.[9]

-

Dissolution: Dissolve 1 mmol of norketamine in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone (B3395972) in a 50 mL round-bottom flask. Stir the mixture at room temperature for a few minutes.

-

Addition of Reagent: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the mixture.

-

Extraction: Add 5 mL of dichloromethane (B109758) and continue stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the complete disappearance of the starting amine is observed.

-

Work-up: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under vacuum.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol (B129727) (e.g., 9:1) to afford the N-Boc protected norketamine.

This type of reaction is reported to proceed in excellent yield.[6]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield | Reference |

| Norketamine Synthesis | 2-(2-chlorophenyl)cyclohexanone | Racemic Norketamine | 1. Bromination2. Condensation with NH₄OH3. Microwave-assisted thermal rearrangement | 44% (overall) | [6] |

| N-Boc Protection | Norketamine | This compound | Di-tert-butyl dicarbonate | Excellent | [6] |

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway from 2-(2-chlorophenyl)cyclohexanone to this compound.

Experimental Workflow for N-Boc Protection

Caption: Step-by-step experimental workflow for the N-Boc protection of norketamine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc Norketamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc norketamine, a derivative of norketamine, is a compound of interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective use in preclinical and formulation studies. This technical guide provides a comprehensive overview of the available solubility data for this compound in various solvents and outlines its known stability profile. Furthermore, this document details standardized experimental protocols for determining its solubility and for conducting forced degradation studies to assess its intrinsic stability. These methodologies are presented to facilitate the generation of robust and reliable data for researchers. Signaling pathways and experimental workflows are visualized to enhance comprehension of the described processes.

Physicochemical Properties of this compound

This compound, chemically known as tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate, is an arylcyclohexylamine.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the primary amine of norketamine significantly alters its physicochemical properties, notably increasing its lipophilicity.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₂ClNO₃ | [2] |

| Molecular Weight | 323.82 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| LogP (Predicted) | 3.70 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The Boc group in this compound renders it more soluble in organic solvents and less soluble in aqueous media compared to its parent compound, norketamine.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available information.

Table 2: Quantitative Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (M) | Conditions | Source(s) |

| Dimethylformamide (DMF) | Polar Aprotic | 10 | ~0.031 | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1 | ~0.003 | Not Specified | [3] |

| Methanol | Polar Protic | 1 | ~0.003 | Not Specified | [3] |

| PBS (pH 7.2) : DMF (7:1) | Aqueous Buffer/Organic | 0.12 | ~0.00037 | Not Specified | [3] |

Note: Molar solubility is approximated based on the provided mg/mL values and the molecular weight of 323.82 g/mol .

Predicted Aqueous Solubility

The aqueous solubility of ionizable compounds is highly dependent on the pH of the medium. While specific data for this compound is not available, the solubility of the related compound, ketamine hydrochloride, is known to be higher in acidic conditions.[4] The Boc-protecting group is generally stable under basic conditions but can be labile in acidic environments, which could influence solubility measurements over time.[5][6]

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and for the development of stable formulations.

Long-Term Stability

This compound is reported to be stable for at least 5 years when stored at -20°C.[3]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, this section outlines the principles and general conditions for such studies based on ICH guidelines. The primary degradation pathway for this compound is anticipated to be the cleavage of the Boc protecting group under acidic or high-temperature conditions, yielding norketamine.

-

Acidic Conditions: The Boc group is susceptible to cleavage in acidic environments.[5] Degradation is expected to yield norketamine, isobutylene, and carbon dioxide.

-

Basic Conditions: The Boc group is generally stable to hydrolysis under basic conditions.[6]

-

Neutral Conditions: Hydrolysis is expected to be minimal under neutral pH conditions.

Oxidative degradation can be induced by agents such as hydrogen peroxide. Potential sites of oxidation on the this compound molecule include the cyclohexanone (B45756) ring and the aromatic ring. Studies on ketamine have shown its degradation in the presence of H₂O₂ and UV light.[7]

Exposure to light, particularly UV radiation, can lead to the degradation of pharmaceutical compounds. Studies on norketamine have identified photoproducts formed upon irradiation in methanol.[8] The photostability of this compound should be evaluated according to ICH Q1B guidelines.

Elevated temperatures can accelerate the degradation of chemically labile molecules. The Boc protecting group can be thermally labile. Studies on ketamine have shown its stability at elevated temperatures for up to six months, suggesting the core norketamine structure is relatively robust.[9]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and assessing the stability of this compound.

Solubility Determination: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound in a given solvent.

4.1.1. Materials

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffers of various pH, ethanol, acetonitrile (B52724), etc.)

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system for quantification

4.1.2. Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UPLC-MS method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination.

Stability Assessment: Forced Degradation Studies

These studies are designed to accelerate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

4.2.1. General Procedure

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

4.2.2. Stress Conditions

-

Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Forced Degradation Experimental Workflow.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. A reverse-phase HPLC or UPLC method with UV or MS detection is recommended.

4.3.1. Suggested Starting HPLC/UPLC-MS Conditions

-

Column: C18 stationary phase (e.g., 2.1 x 100 mm, 1.7 µm for UPLC).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase concentration to ensure elution of both polar and non-polar compounds.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for UPLC).

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm) and/or mass spectrometry for identification of degradation products.

The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known lability of the Boc protecting group, the following degradation pathway under acidic conditions is proposed.

References

- 1. policija.si [policija.si]

- 2. This compound | CAS#:2177263-88-4 | Chemsrc [chemsrc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ketamine Stability over Six Months of Exposure to Moderate and High Temperature Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc Norketamine: A Key Precursor in the Synthesis of Norketamine for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the synthesis of norketamine, a primary active metabolite of ketamine, utilizing N-Boc norketamine as a key precursor. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical synthesis and biological pathways of norketamine. The document details experimental protocols for the crucial deprotection step, presents quantitative data from relevant synthetic methodologies, and visualizes the synthesis workflow and the compound's signaling pathways.

Introduction

Norketamine, the principal N-demethylated metabolite of ketamine, has garnered significant interest within the scientific community for its distinct pharmacological profile and potential therapeutic applications, particularly in the realm of antidepressants.[1][2] As a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, norketamine plays a crucial role in the overall pharmacological effects observed after ketamine administration.[2][3] The synthesis of norketamine is a critical process for enabling further research into its mechanism of action and therapeutic potential. The use of N-tert-butyloxycarbonyl (N-Boc) protected norketamine as a precursor offers a robust and reliable route to obtaining high-purity norketamine. This guide focuses on the deprotection of this compound as the final step in a multi-stage synthesis.

Synthesis of Norketamine from this compound

The synthesis of norketamine can be efficiently achieved through a multi-step process, often culminating in the deprotection of an N-Boc protected intermediate. A notable example is the continuous-flow synthesis, which offers high yields and improved safety in handling hazardous reagents.[4][5] In such a process, the final key step is the removal of the Boc protecting group to yield the desired norketamine.

Experimental Protocols: Deprotection of this compound

The removal of the N-Boc protecting group is typically accomplished under acidic conditions. Two common and effective methods are presented below. The choice of method may depend on the scale of the reaction, desired salt form of the product, and compatibility with other functional groups.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is widely used for its efficiency and the volatility of the reagent, which simplifies product isolation.[4]

-

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[4]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v, a 1:1 mixture of TFA:DCM is often effective) to the stirred solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

For work-up to the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected norketamine.

-

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of norketamine directly, which is often desirable for purification and handling.

-

Materials:

-

This compound

-

4M Hydrogen chloride (HCl) in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in dioxane solution in a round-bottom flask.[6]

-

Add the 4M HCl in dioxane solution to the starting material.[6]

-

Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the norketamine hydrochloride salt often precipitates from the reaction mixture. Dilute the reaction mixture with diethyl ether to further precipitate the product.[6]

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

-

Data Presentation: Quantitative Data from Continuous-Flow Synthesis of Norketamine

The following tables summarize quantitative data from a reported continuous-flow synthesis of norketamine, where the product was subsequently N-Boc protected.[7] This data provides context for the production of the this compound precursor.

Table 1: Continuous-Flow α-Bromination of Precursor

| Parameter | Value |

| Substrate Concentration | 0.4 M |

| Bromine Concentration | 0.44 M in CH₂Cl₂ |

| Reactor Volume | 25 mL |

| Conversion | Quantitative |

| Productivity | 0.89 kg/day (theoretical) |

Table 2: Continuous-Flow α-Iminol Rearrangement to form Norketamine

| Entry | Temperature (°C) | Residence Time (min) | Concentration (M) | Conversion (%) |

| 1 | 200 | 10 | 0.5 | 94 |

| 2 | 170 | 10 | 0.5 | 94 |

| 3 | 160 | 10 | 0.5 | 87 |

| 4 | 160 | 20 | 0.5 | 96 |

| 5 | 160 | 20 | 1.0 | 96 |

Data adapted from a study on the continuous-flow synthesis of norketamine.[7]

Visualization of Synthesis and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the key steps in a typical synthesis of norketamine, culminating in the deprotection of this compound.

Caption: A generalized workflow for the synthesis of norketamine via an N-Boc protected intermediate.

Norketamine Signaling Pathway

Norketamine primarily acts as a non-competitive antagonist at the NMDA receptor. Its antidepressant effects are thought to involve downstream signaling cascades that modulate synaptic plasticity.[2][8] One study also highlights its role in inducing mitochondrial dysfunction and endoplasmic reticulum (ER) stress in specific cell types through calcium and ERK1/2 signaling.[9][10]

Caption: A diagram illustrating the signaling pathways of norketamine.

Conclusion

The synthesis of norketamine from its N-Boc protected precursor is a critical and well-established method for obtaining this pharmacologically important compound. The deprotection protocols outlined in this guide, utilizing either TFA or HCl, provide reliable and efficient means to access norketamine for research and development purposes. The provided quantitative data from continuous-flow synthesis highlights the scalability and efficiency of modern synthetic approaches. Understanding the synthesis and the complex signaling pathways of norketamine is paramount for the continued exploration of its therapeutic potential and the development of novel treatments for neuropsychiatric disorders.

References

- 1. Ketamine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord. | Semantic Scholar [semanticscholar.org]

- 9. Norketamine, the Main Metabolite of Ketamine, Induces Mitochondria-Dependent and ER Stress-Triggered Apoptotic Death in Urothelial Cells via a Ca2+-Regulated ERK1/2-Activating Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norketamine, the Main Metabolite of Ketamine, Induces Mitochondria-Dependent and ER Stress-Triggered Apoptotic Death in Urothelial Cells via a Ca2+-Regulated ERK1/2-Activating Pathway | MDPI [mdpi.com]

Commercial Availability and Analytical Applications of N-Boc Norketamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the N-Boc norketamine analytical standard, its synthesis, and its application in quantitative analysis. This compound serves as a crucial reference material in forensic and research settings for the accurate identification and quantification of its parent compound, norketamine, a primary metabolite of ketamine.

Commercial Availability of this compound Analytical Standard

Several chemical suppliers offer this compound as an analytical reference standard. The product is typically intended for research and forensic use.[1][2][3] Key details from prominent suppliers are summarized in the table below. Please note that pricing is often available upon request by logging into the respective supplier's website.

| Supplier | Catalog Number | Product Name | CAS Number | Purity | Available Quantities | Storage Temperature |

| Cayman Chemical | 9003560 | This compound | 2177263-88-4 | ≥98% | 1 mg, 5 mg | -20°C |

| LGC Standards | TRC-C422205-1G | This compound | 2177263-88-4 | Not specified | Not specified | Not specified |

| MedchemExpress | HY-W718754 | This compound | 2177263-88-4 | Not specified | 1 mg, 5 mg, 10 mg, 50 mg | -20°C (3 years) |

| Labchem | 9003560-1mg, 9003560-5mg | This compound | 2177263-88-4 | Not specified | 1 mg, 5 mg | -20°C |

Synthesis of this compound

This compound is synthesized from its precursor, norketamine, through the introduction of a tert-butyloxycarbonyl (Boc) protecting group. This process is essential for certain analytical derivatization procedures and for use in further chemical synthesis. A representative synthesis workflow is outlined below.[4]

Detailed Synthesis Protocol

The synthesis of this compound involves the treatment of norketamine with di-tert-butyl dicarbonate in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene.[4] The reaction mixture is typically stirred for a specified period to allow for the complete protection of the amine group on the norketamine molecule. Following the reaction, standard work-up and purification procedures, such as extraction and chromatography, are employed to isolate the pure this compound product.

Analytical Application: Quantitative Analysis by LC-MS/MS

This compound is often used as an internal standard or as a calibrant in the quantitative analysis of norketamine in biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A generalized workflow for such an analysis is presented below.

Representative Experimental Protocol

1. Sample Preparation:

-

Protein Precipitation: To a known volume of the biological sample (e.g., plasma), add a precipitating agent such as acetonitrile (B52724).

-

Internal Standard Spiking: Add a known concentration of this compound (or a deuterated analog) as an internal standard.

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected into the LC system.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both norketamine and the internal standard are monitored.

Mechanism of Action: Relevance to Norketamine's Biological Context

Norketamine, the analyte of interest, is a metabolite of ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6][7] Understanding the signaling pathway of the parent compound provides crucial context for researchers working with its metabolites. The primary mechanism involves the blockade of NMDA receptors, which leads to a cascade of downstream effects influencing synaptic plasticity.

References

- 1. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Cayman Chemical Forensics [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketamine - Wikipedia [en.wikipedia.org]

- 7. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc Norketamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc norketamine, chemically known as tert-butyl (2-(2-chlorophenyl)-2-oxo-cyclohexyl)carbamate, is a derivative of norketamine, the primary active metabolite of the dissociative anesthetic ketamine. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the amine function of norketamine modifies its physicochemical properties, potentially altering its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways, primarily through its role as a prodrug to norketamine.

Core Physical and Chemical Properties

This compound is an arylcyclohexylamine analytical reference standard.[1][2] It is a crystalline solid at room temperature.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[1-(2-chlorophenyl)-2-oxo-cyclohexyl]carbamate | [3] |

| CAS Number | 2177263-88-4 | [3] |

| Molecular Formula | C₁₇H₂₂ClNO₃ | [3] |

| Molecular Weight | 323.8 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 10 mg/mLDMF:PBS (pH 7.2) (1:7): 0.12 mg/mLDMSO: 1 mg/mLMethanol: 1 mg/mL | [3] |

| Purity | ≥98% | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis and Purification

The synthesis of this compound is achieved through the protection of the primary amine group of norketamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Experimental Protocol: Synthesis of this compound

Materials:

-

Norketamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Freebasing of Norketamine (if starting from hydrochloride salt):

-

Dissolve norketamine hydrochloride in water.

-

Add a saturated solution of sodium bicarbonate or an equivalent of a base like triethylamine to neutralize the hydrochloride and precipitate the free base.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain norketamine free base.

-

-

N-Boc Protection:

-

Dissolve the norketamine free base in a suitable organic solvent like dichloromethane or THF.

-

Add 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

If starting with norketamine hydrochloride, a base such as triethylamine (2-3 equivalents) should be added to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acidic solution (e.g., 1 M HCl, if a base was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Workflow for this compound Synthesis

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography.

Experimental Protocol: Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Expected ¹H NMR (400 MHz, CDCl₃) δ: 7.94–7.65 (m, 1H), 7.39–7.31 (m, 2H), 7.29–7.23 (m, 1H), 6.70–6.48 (m, 1H), 3.85 (d, J = 14.4 Hz, 1H), 2.46–2.24 (m, 2H), 2.14–1.97 (m, 1H), 1.89–1.58 (m, 5H), 1.31 (s, 9H).[4]

-

Expected ¹³C NMR (101 MHz, CDCl₃) δ: 209.3, 153.6, 135.3, 133.9, 131.7, 131.0, 129.4, 126.3, 79.2, 67.3, 39.6, 38.6, 31.0, 28.4, 22.5.[4]

2. High-Resolution Mass Spectrometry (HRMS):

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Expected m/z: Calculated for C₁₇H₂₂ClNNaO₃ [M+Na]⁺: 346.1180, Found: 346.1188.[4]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve the sample in a volatile organic solvent.

-

GC Conditions: Use a capillary column (e.g., HP-5MS). Program the oven temperature to achieve separation.

-

MS Conditions: Operate in electron ionization (EI) mode. A searchable GC-MS spectral database is available from Cayman Chemical.[3]

Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, it is widely considered to be a prodrug of norketamine. The Boc group is expected to be cleaved in vivo, releasing the active metabolite, norketamine. Therefore, the biological effects of this compound are likely mediated by norketamine.

Norketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, although it is less potent than ketamine.[5][6] The antidepressant and analgesic effects of ketamine and its metabolites are linked to their interaction with the NMDA receptor and subsequent modulation of downstream signaling pathways, including the mTOR and ERK pathways.

Signaling Pathways of Norketamine

1. NMDA Receptor Antagonism and mTOR Pathway Activation:

Norketamine, by blocking the NMDA receptor, is thought to lead to a surge in glutamate (B1630785) release. This glutamate then preferentially activates AMPA receptors, leading to the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, activates the mechanistic Target of Rapamycin (mTOR) signaling pathway. The activation of mTORC1 promotes the synthesis of synaptic proteins, leading to increased synaptogenesis, which is believed to underlie the rapid antidepressant effects.

2. ERK Pathway Activation:

Norketamine has also been shown to activate the Extracellular signal-regulated kinase (ERK) signaling pathway. This activation can be triggered by various upstream signals, including intracellular calcium levels. The ERK pathway is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and survival. In the context of the nervous system, ERK signaling plays a crucial role in synaptic plasticity and neuronal function. Studies have shown that norketamine exposure can lead to the phosphorylation and activation of ERK1/2.[7][8][9]

Conclusion

This compound is a key derivative of norketamine, primarily utilized as an analytical reference standard and a potential prodrug. Its synthesis is straightforward, involving the well-established Boc protection of the primary amine of norketamine. This guide provides the necessary physical, chemical, and analytical data for researchers working with this compound. While direct biological data for this compound is scarce, its activity is presumed to be mediated through its metabolic conversion to norketamine, a known NMDA receptor antagonist that modulates critical signaling pathways like mTOR and ERK. Further research into the pharmacokinetics and in vivo metabolism of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norketamine - Wikipedia [en.wikipedia.org]

- 7. Norketamine, the Main Metabolite of Ketamine, Induces Mitochondria-Dependent and ER Stress-Triggered Apoptotic Death in Urothelial Cells via a Ca2+-Regulated ERK1/2-Activating Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norketamine, the Main Metabolite of Ketamine, Induces Mitochondria-Dependent and ER Stress-Triggered Apoptotic Death in Urothelial Cells via a Ca2+-Regulated ERK1/2-Activating Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Research of N-Boc-Norketamine and its Role in Elucidating the Mechanism of Action of Norketamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-norketamine, focusing on its critical role as a synthetic intermediate in the research of norketamine's mechanism of action. While N-Boc-norketamine is not the primary pharmacologically active compound, its use is fundamental in synthesizing the molecules that have shed light on the complex neurobiology of ketamine's metabolites and their potential as next-generation antidepressants. This document details the established mechanisms of norketamine, presents quantitative data, outlines key experimental protocols, and visualizes complex pathways and workflows.

Introduction: The Role of N-Boc-Norketamine in Neuroscience Research

N-Boc-norketamine is the N-tert-butyloxycarbonyl-protected derivative of norketamine. The "Boc" group serves as a protecting agent for the primary amine of the norketamine molecule. This protection is a crucial step in the chemical synthesis of norketamine and its various metabolites, such as hydroxynorketamine (HNK).[1][2] By temporarily rendering the amine non-reactive, chemists can perform modifications on other parts of the molecule, which would otherwise be difficult. Once the desired modifications are complete, the Boc group is removed to yield the final, pharmacologically active compound.

Therefore, N-Boc-norketamine is best understood not as an active drug, but as an indispensable tool for the synthesis of high-purity norketamine and its analogs for rigorous pharmacological and mechanistic investigation.[2][3] The ultimate subject of this research is norketamine, the primary active metabolite of the groundbreaking anesthetic and rapid-acting antidepressant, ketamine.[3][4] Understanding norketamine's mechanism of action is critical for developing new therapeutics with the benefits of ketamine but potentially fewer side effects.

Synthetic Workflow: From Precursor to Active Compound

The synthesis of norketamine and its derivatives for research purposes often involves a multi-step process where N-Boc-norketamine is a key intermediate. This allows for the production of specific enantiomers and metabolites for detailed study. A generalized workflow is presented below.

References

The Strategic Application of N-Boc Protection in the Synthesis of Ketamine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of ketamine's pharmacologically active metabolites, such as norketamine, hydroxynorketamine, and dehydronorketamine, is a critical area of research in the development of novel therapeutics for depression and other neurological disorders. A key strategic step in the chemical synthesis of these metabolites is the protection of the primary or secondary amine functionality. The tert-butoxycarbonyl (Boc) protecting group has emerged as a cornerstone in this field, offering a robust and versatile method to temporarily mask the amine's reactivity. This technical guide provides a comprehensive overview of the historical context, quantitative data, and detailed experimental protocols for the N-Boc protection of ketamine metabolites. Furthermore, it visualizes the metabolic pathways of ketamine and a general experimental workflow for the synthesis and protection of its metabolites.

Historical Context of N-Boc Protection

The tert-butoxycarbonyl (Boc) protecting group was first introduced in the 1950s as a valuable tool in peptide synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and, most importantly, its facile removal under mild acidic conditions. In the context of ketamine metabolite synthesis, the N-Boc group serves to prevent unwanted side reactions at the amine nitrogen during subsequent chemical transformations, such as oxidation or hydroxylation, which are often necessary to produce the desired metabolites. The use of N-Boc protection allows for precise chemical modifications on other parts of the molecule, ensuring the efficient and high-yielding synthesis of these important compounds.

Quantitative Data: N-Boc Protection of Ketamine Metabolites

The following table summarizes quantitative data from various studies on the N-Boc protection of ketamine and its metabolites, providing a comparative overview of different reaction conditions and their outcomes.

| Substrate | Reagents | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Norketamine | Di-tert-butyl dicarbonate (B1257347) | - | Dichloromethane | Room Temp. | Not Specified | >95% (crude) | Veguillas Hernando, M., et al. (Supplementary Information) |

| (S)-Norketamine | Di-tert-butyl dicarbonate | Potassium Carbonate | Toluene | 80 | Not Specified | Not Specified | WO2017165878A1 |

| Amino Compound (Ketamine Derivative Precursor) | Boc Anhydride | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists |

| (R)-Norketamine | Di-tert-butyl dicarbonate | Not Specified | Not Specified | Not Specified | Not Specified | Excellent | Morris, P. J., et al. (2017) |

Experimental Protocols

This section provides detailed methodologies for the N-Boc protection of ketamine metabolites as cited in the literature.

N-Boc Protection of Norketamine (Continuous-Flow Synthesis Product)

-

Source: Veguillas Hernando, M., et al. High Yielding Continuous-Flow Synthesis of Norketamine. (Supplementary Information)

-

Procedure: The crude norketamine obtained from the continuous-flow synthesis was dissolved in dichloromethane. Di-tert-butyl dicarbonate was added to the solution at room temperature. The reaction mixture was stirred until the reaction was complete (monitored by TLC or other suitable analytical techniques). The solvent was then removed under reduced pressure to yield the crude N-Boc protected norketamine. The reported yield for the crude product was >95%. Further purification could be performed using column chromatography if required.

N-Boc Protection of (S)-Norketamine

-

Source: WO2017165878A1

-

Procedure: (S)-norketamine was dissolved in toluene. To this solution, di-tert-butyl dicarbonate and potassium carbonate were added. The reaction mixture was heated to 80 °C and stirred until the starting material was consumed. After completion of the reaction, the mixture was worked up by standard procedures, likely involving filtration to remove the inorganic base, followed by solvent evaporation.

N-Boc Protection in the Synthesis of (2R,6R)-Hydroxynorketamine

-

Source: Morris, P. J., et al. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. Org. Lett. 2017, 19, 13, 3564–3567.

-

Procedure: In the synthesis of (2R,6R)-hydroxynorketamine, (R)-norketamine was protected with a tert-butyl carbamate (B1207046) (Boc) group. While the specific base and solvent are not detailed in the abstract, the reaction is reported to have proceeded in "excellent yield". This step was crucial for the subsequent Rubottom oxidation to install the hydroxyl group.

Mandatory Visualizations

Ketamine Metabolic Pathway

The following diagram illustrates the major metabolic pathways of ketamine, leading to the formation of its key metabolites.

Caption: Metabolic conversion of ketamine to its primary active metabolites.

Experimental Workflow: Synthesis and N-Boc Protection of a Ketamine Metabolite

This diagram outlines a general experimental workflow for the synthesis and subsequent N-Boc protection of a ketamine metabolite.

Caption: General workflow for the N-Boc protection of a ketamine metabolite.

The Role of N-Boc Norketamine in New Psychoactive Substance (NPS) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc norketamine (tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate) is an arylcyclohexylamine that serves a critical, albeit indirect, role in the field of new psychoactive substances (NPS) research. While not considered an NPS itself due to its likely lack of direct psychoactive effects, its significance lies in its utility as a stable analytical reference standard and a key synthetic precursor for norketamine and its derivatives.[1][2] Norketamine, the primary active metabolite of ketamine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and is of considerable interest for its potential psychoactive and therapeutic properties. This technical guide provides an in-depth overview of this compound's synthesis, analytical characterization, and its pivotal role in facilitating research into the pharmacology of norketamine-related NPS. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways are presented to support researchers in this evolving area.

Introduction

The landscape of new psychoactive substances is continually expanding, necessitating robust methods for the synthesis, identification, and pharmacological characterization of novel compounds. Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), have a long history of both clinical use and illicit abuse. Norketamine, the N-demethylated metabolite of ketamine, has emerged as a compound of interest due to its own pharmacological activity as an NMDA receptor antagonist.[3] The study of norketamine and its analogues is crucial for understanding the in vivo effects of ketamine, as well as for identifying new NPS that may appear on the illicit market.

This compound's primary function in this context is as a protected form of norketamine. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for specific chemical modifications, making it an invaluable tool for both synthetic chemists and analytical toxicologists. This guide will elucidate the technical aspects of working with this compound to support ongoing NPS research.

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of norketamine, followed by the protection of the secondary amine with a Boc group.

Step 1: Synthesis of Norketamine

Several synthetic routes to norketamine have been reported, often starting from 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) (2-CPNCH), a commercially available precursor.[3][4] A common method involves the reduction of the nitro group to an amine. An increasingly utilized approach, particularly for larger scale synthesis, is a continuous-flow process which offers advantages in terms of safety and yield.[5][6][7]

Experimental Protocol: Continuous-Flow Synthesis of Norketamine

This protocol is a conceptualized summary based on established continuous-flow methodologies for arylcyclohexylamine synthesis.

-

Materials: 2-(2-chlorophenyl)cyclohexanone, bromine, liquid ammonia (B1221849), ethanol, diethyl ether, hydrochloric acid.

-

Equipment: Continuous stirred-tank reactor (CSTR), tubular flow reactor, membrane separator, high-pressure liquid chromatography (HPLC) system.

-

Procedure:

-

α-Bromination: A solution of 2-(2-chlorophenyl)cyclohexanone in a suitable solvent is continuously fed into a CSTR. A solution of bromine is simultaneously introduced. The reaction mixture is maintained at a controlled temperature to achieve quantitative conversion to the α-bromo ketone. Hydrogen bromide gas produced is safely quenched.

-

Imination and Rearrangement: The α-bromo ketone stream is mixed with a continuous flow of liquid ammonia in a high-pressure tubular reactor. This leads to an imination/rearrangement sequence to form an α-hydroxy imine intermediate.[5][7]

-

Thermal Rearrangement: The α-hydroxy imine intermediate is then passed through a heated tubular reactor to induce a thermal α-iminol rearrangement, yielding norketamine.[5][7]

-

Work-up and Isolation: The output stream is collected, and the solvent is removed under reduced pressure. The crude norketamine can be purified by crystallization or chromatography. For use in the next step, the crude product is often sufficient.

-

Step 2: N-Boc Protection of Norketamine

The protection of the secondary amine of norketamine with a tert-butoxycarbonyl group is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the Boc protection of amines.

-

Materials: Norketamine, di-tert-butyl dicarbonate (B1257347) (Boc₂O), triethylamine (B128534) (TEA) or sodium bicarbonate, dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

-

Procedure:

-

Dissolve norketamine in DCM or THF in a round-bottom flask.

-

Add a base such as triethylamine or sodium bicarbonate to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

-

Analytical Characterization

A combination of analytical techniques is used to confirm the identity and purity of this compound.

Experimental Protocol: Analytical Characterization of this compound

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5MS). The oven temperature program can start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation.

-

MS Conditions: Acquire mass spectra in full scan mode over a mass range of m/z 50-550.

-

Expected Results: The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (if observed) and fragments corresponding to the loss of the Boc group and other structural moieties.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve the sample in the mobile phase. For quantification in biological matrices, a protein precipitation or solid-phase extraction (SPE) step is necessary.[8][9]

-

LC Conditions: Use a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[8]

-

MS/MS Conditions: Operate in positive ionization mode. For quantitative analysis, use multiple reaction monitoring (MRM) mode, selecting a specific precursor ion for this compound and monitoring its characteristic product ions.

-

Expected Results: This technique provides high sensitivity and selectivity for the detection and quantification of this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be used for complete structural elucidation.

-

Expected Results: The NMR spectra will provide detailed information about the chemical structure of this compound, confirming the presence of the aryl ring, the cyclohexanone (B45756) moiety, and the Boc protecting group.

-

Role in NPS Research

The primary role of this compound in NPS research is not as a psychoactive substance itself, but as a crucial tool for the synthesis and analysis of norketamine and its analogues.

-

Synthetic Intermediate: The Boc group is a robust protecting group for the amine functionality of norketamine. This allows for chemical modifications to be made to other parts of the molecule without affecting the amine. After the desired modifications are complete, the Boc group can be easily removed under acidic conditions to yield the final product. This strategy is essential for creating a library of norketamine derivatives for structure-activity relationship (SAR) studies.

-

Analytical Reference Standard: this compound serves as a stable, well-characterized reference material for analytical laboratories.[1][2] Forensic and toxicology labs can use it to develop and validate analytical methods for the detection of norketamine and its derivatives in seized materials and biological samples. Its stability compared to the free amine makes it ideal for long-term storage and use as a calibrant in quantitative assays.

Pharmacology of Norketamine (the Active Deprotected Compound)

While this compound is considered pharmacologically inactive due to the bulky Boc group likely preventing binding to the NMDA receptor, the deprotected compound, norketamine, is an active NMDA receptor antagonist.

Quantitative Pharmacological Data

The following table summarizes the receptor binding affinities for the enantiomers of norketamine.

| Compound | Receptor | Kᵢ (μM) | Species | Reference |

| (S)-(+)-Norketamine | NMDA | 1.7 | Rat | [3] |

| (R)-(–)-Norketamine | NMDA | 13 | Rat | [3] |

Signaling Pathways of Norketamine

Norketamine, as a non-competitive NMDA receptor antagonist, blocks the influx of Ca²⁺ through the NMDA receptor channel. Recent research has also elucidated downstream signaling pathways affected by norketamine, particularly in the context of its potential toxicity at high concentrations. Studies have shown that norketamine can induce apoptosis in urothelial cells through a pathway involving an increase in intracellular calcium ([Ca²⁺]i), leading to the activation of the ERK1/2 signaling pathway. This, in turn, triggers mitochondrial dysfunction and endoplasmic reticulum (ER) stress, culminating in programmed cell death.

Visualizations

Synthetic and Analytical Workflow

Caption: Synthetic and analytical workflow for this compound.

Norketamine-Induced Apoptotic Signaling Pathway

Caption: Norketamine-induced apoptotic signaling pathway in urothelial cells.

Conclusion

This compound is a vital research chemical that plays a fundamental supporting role in the study of new psychoactive substances, particularly those related to ketamine and its metabolites. While it is not considered an NPS itself, its utility as a synthetic precursor and an analytical reference standard is indispensable for the advancement of forensic toxicology, pharmacology, and drug development. A thorough understanding of its synthesis, characterization, and application, as outlined in this guide, is essential for researchers working to understand and mitigate the potential harms of emerging NPS. The provided experimental frameworks and pathway diagrams serve as a valuable resource for the scientific community engaged in this critical area of research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone | CoLab [colab.ws]

- 5. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kubikat.org [kubikat.org]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of SPE and LC/TIS/MS/MS for rapid detection and quantitation of ketamine and its metabolite, norketamine, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of N-Boc Norketamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc norketamine, a key intermediate in the synthesis of norketamine and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Introduction

This compound, formally known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate, is an analytical reference standard and a crucial precursor in the synthesis of various psychoactive substances.[1] Its proper identification and characterization are paramount for quality control, metabolic studies, and forensic investigations. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its chemical structure and comparison with analogous compounds like (S)-norketamine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (4H) | 7.20 - 7.60 | Multiplet | Protons on the 2-chlorophenyl ring. |

| Cyclohexyl (8H) | 1.60 - 2.80 | Multiplet | Methylene protons of the cyclohexanone (B45756) ring. |

| tert-Butyl (9H) | ~1.40 | Singlet | Nine equivalent protons of the Boc protecting group. |

| NH (1H) | ~5.50 - 6.50 | Broad Singlet | Amide proton, chemical shift can vary with solvent and concentration. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) | Notes |

| Carbonyl (C=O, ketone) | ~205 - 215 | Ketone carbonyl of the cyclohexanone ring. |

| Carbonyl (C=O, Boc) | ~155 | Carbonyl of the tert-butoxycarbonyl group. |

| Aromatic | ~125 - 140 | Carbons of the 2-chlorophenyl ring. |

| Quaternary (C-N) | ~65 - 75 | Carbon of the cyclohexanone ring attached to the nitrogen. |

| Quaternary (Boc) | ~80 | Quaternary carbon of the tert-butyl group. |

| Cyclohexyl (CH₂) | ~20 - 40 | Methylene carbons of the cyclohexanone ring. |

| tert-Butyl (CH₃) | ~28 | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of key functional groups, including two carbonyl groups and the N-H bond of the carbamate.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3400 | N-H | Stretching | Medium |

| 2850 - 3000 | C-H (aliphatic) | Stretching | Medium to Strong |

| ~1710 | C=O (ketone) | Stretching | Strong |

| ~1680 | C=O (carbamate) | Stretching | Strong |

| ~1500 - 1600 | C=C (aromatic) | Stretching | Medium |

| ~1250 | C-N | Stretching | Medium |

| ~1160 | C-O (carbamate) | Stretching | Strong |

| ~750 | C-Cl | Stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented here is from a gas chromatography-mass spectrometry (GC-MS) analysis.

Table 4: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 323 | < 5 | [M]⁺ (Molecular Ion) |

| 267 | ~40 | [M - C₄H₈]⁺ |

| 249 | ~10 | [M - C₄H₈ - H₂O]⁺ |

| 224 | ~100 | [M - Boc]⁺ |

| 196 | ~30 | [M - Boc - CO]⁺ |

| 160 | ~25 | [C₉H₇Cl]⁺ |

| 125 | ~20 | [C₇H₄Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on common laboratory practices and available analytical reports.[2]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096

-

Proton decoupling: Applied during acquisition

-

Spectral width: 0 to 220 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: The sample spectrum is ratioed against a background spectrum of the clean ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)[2]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injection volume: 1 µL

-

Split mode: 1:5

-

Injector temperature: 280 °C

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven program: Start at a suitable temperature (e.g., 150 °C), ramp to a final temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Mass scan range: 50-550 amu

-

Transfer line temperature: 280 °C

-

Source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

Visualization of Analytical Workflow

The following diagram illustrates a typical analytical workflow for the characterization of this compound.

Caption: Analytical workflow for this compound characterization.

This workflow begins with the chemical synthesis of this compound, followed by purification to isolate the compound of interest. The purified sample then undergoes a battery of spectroscopic analyses, including NMR, IR, and MS. The data from these techniques are then integrated to elucidate and confirm the chemical structure and to assess the purity of the synthesized compound.

References

N-Boc Norketamine Thermolability and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc norketamine, a derivative of the anesthetic ketamine, is a key intermediate in the synthesis of various psychoactive compounds. Understanding its thermal stability is crucial for ensuring the integrity of manufacturing processes, storage, and handling. This technical guide provides an in-depth analysis of the thermolability of this compound, detailing its predicted degradation pathways and products. While specific forced degradation studies on this compound are not extensively available in the public domain, this document synthesizes information from studies on analogous N-Boc protected compounds to provide a comprehensive overview. Detailed experimental protocols for conducting thermal stress studies and analytical methodologies for monitoring degradation are also presented.

Introduction to this compound and Thermal Stability